molecular formula C13H8ClF6N3O2 B1412414 ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 1823188-20-0

ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B1412414
CAS RN: 1823188-20-0
M. Wt: 387.66 g/mol
InChI Key: KEFUCPHQXUXPQX-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. The pyrazole ring is substituted at the 1-position with an ethyl carboxylate group and at the 5-position with a trifluoromethyl group. Additionally, the pyrazole ring is also substituted at the 3-position with a chloro-substituted pyridine ring, which is another type of aromatic heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The trifluoromethyl groups could potentially be introduced using a reagent such as trifluoromethyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyrazole and pyridine rings, which contribute to its stability. The electronegative trifluoromethyl groups and the polar carboxylate group would likely make this compound relatively polar .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the trifluoromethyl groups could potentially be replaced with other groups through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group and the electronegative trifluoromethyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Properties

Research has demonstrated significant interest in the synthesis, properties, and applications of compounds related to trifluoromethylpyrazoles. These compounds, due to their unique structural features, have been explored for their potential in creating complex chemical structures, understanding ligand properties in coordination chemistry, and developing novel materials with specific electronic and magnetic characteristics (Boča, Jameson, & Linert, 2011; Olguín & Brooker, 2011).

Biological and Electrochemical Activity

Trifluoromethylpyrazoles have attracted attention for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group, especially on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds. This highlights the importance of structural variation in medicinal chemistry for developing novel agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Potential in Drug Development

The chemical inhibitors targeting cytochrome P450 isoforms in human liver microsomes have been extensively reviewed. This research is vital for understanding drug-drug interactions and for the development of selective chemical inhibitors that could potentially be derived from compounds such as ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Selective inhibition of specific CYP isoforms could lead to the development of safer drugs with fewer side effects (Khojasteh et al., 2011).

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the potential biological activities of this compound, or use it as a building block to synthesize other complex molecules .

properties

IUPAC Name

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF6N3O2/c1-2-25-11(24)7-5-22-23(9(7)13(18,19)20)10-8(14)3-6(4-21-10)12(15,16)17/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFUCPHQXUXPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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